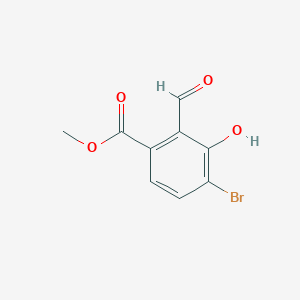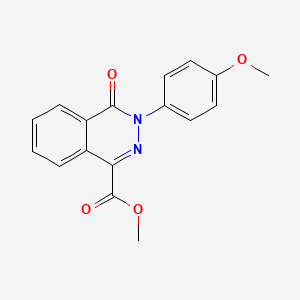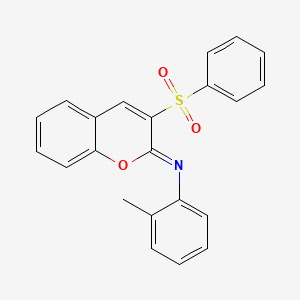
3-Methyl-2-oxoimidazolidine-4-carboxylic acid
Vue d'ensemble
Description
“3-Methyl-2-oxoimidazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C5H8N2O3 . It contains a total of 18 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 five-membered ring . The compound also includes 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of oxazolines, which are similar to our compound, typically involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered ring, a carboxylic acid (aliphatic), a urea (-thio) derivative, and a hydroxyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not well-documented, related compounds such as oxazolines and thiazolidines have been studied extensively . These studies suggest that the compound may undergo similar reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 144.13 . It is a powder at room temperature .Applications De Recherche Scientifique
1. Angiotensin Converting Enzyme Inhibition
Studies have shown that derivatives of 3-methyl-2-oxoimidazolidine-4-carboxylic acid demonstrate potent in vitro Angiotensin Converting Enzyme (ACE) inhibitory activities. These compounds were observed to have significant antihypertensive effects in spontaneously hypertensive rats, indicating their potential application in treating hypertension (Hayashi et al., 1989).
2. Chiral Auxiliary in Stereospecific Synthesis
This compound has been used as a chiral auxiliary in kinetic resolution and stereoselective synthesis processes. For instance, it has facilitated the stereospecific synthesis of α-amino acids through Gabriel reactions, highlighting its role in producing enantiomerically pure compounds (Kubo et al., 1996).
3. Taste Modulation in Food Science
In the field of food science, derivatives of this compound have been identified as taste modulators. They enhance certain taste sensations like mouthdryness and mouthfulness in food products, particularly in cooked meats (Kunert et al., 2011).
4. Synthesis of Biologically Active Compounds
This compound has been instrumental in the synthesis of various biologically active compounds. Its role as a chiral auxiliary has been crucial in the stereoselective formation of key building blocks for synthesizing a variety of compounds with potential biological activities (Kubo et al., 1997).
5. Inhibitory Activity on Viral Proteases
Derivatives of this compound have shown inhibitory activity against hepatitis C virus NS3-4A serine protease. This indicates their potential application in the development of antiviral drugs (Arasappan et al., 2004).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known to be a structural analogue of naturally occurring (s)-pyroglutamic acid , which forms the N-termini of several biologically active peptides, including thyrotropin-releasing hormone (TRH) and luteinizing hormone releasing hormone (LH-RH) .
Mode of Action
Its structural similarity to (s)-pyroglutamic acid suggests that it may interact with similar biochemical pathways .
Biochemical Pathways
Given its structural similarity to (s)-pyroglutamic acid, it may be involved in the regulation of peptide hormones such as trh and lh-rh .
Pharmacokinetics
It is known to be a precursor to, and a metabolite of, the angiotensin converting enzyme (ace) inhibitor imidapril , which is used for the treatment of hypertension .
Result of Action
It is known to be a structural analogue of (s)-pyroglutamic acid , suggesting that it may have similar effects on peptide hormone regulation .
Action Environment
It is known that the compound is stable at room temperature .
Analyse Biochimique
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c1-7-3(4(8)9)2-6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYGFIXCFRITFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314897-94-3 | |
| Record name | 3-methyl-2-oxoimidazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2778547.png)





![N-({1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de](/img/structure/B2778555.png)



![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2778561.png)
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B2778564.png)